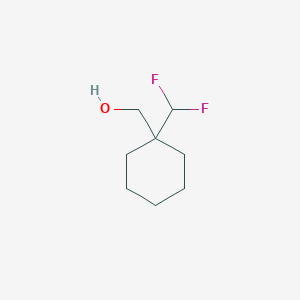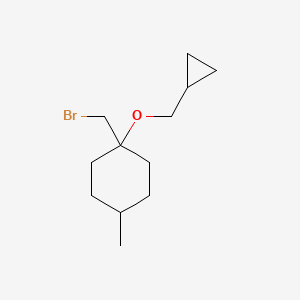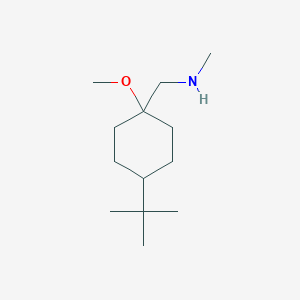
1-(4-(Tert-butyl)-1-methoxycyclohexyl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Tert-butyl)-1-methoxycyclohexyl)-N-methylmethanamine is an organic compound with a complex structure that includes a cyclohexyl ring substituted with a tert-butyl group, a methoxy group, and an N-methylmethanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Tert-butyl)-1-methoxycyclohexyl)-N-methylmethanamine typically involves multiple steps, starting from readily available precursors One common approach is to start with a cyclohexanone derivative, which undergoes alkylation to introduce the tert-butyl group This is followed by methoxylation to add the methoxy group
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of flow microreactor systems to enhance efficiency and scalability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(Tert-butyl)-1-methoxycyclohexyl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl compound.
Reduction: The cyclohexyl ring can be reduced to form a more saturated compound.
Substitution: The tert-butyl group can be substituted with other alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a ketone, while reduction of the cyclohexyl ring may produce a fully saturated cyclohexane derivative.
Wissenschaftliche Forschungsanwendungen
1-(4-(Tert-butyl)-1-methoxycyclohexyl)-N-methylmethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-(Tert-butyl)-1-methoxycyclohexyl)-N-methylmethanamine involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-(Tert-butyl)-1-hydroxycyclohexyl)-N-methylmethanamine
- 1-(4-(Tert-butyl)-1-methoxycyclohexyl)-N-ethylmethanamine
- 1-(4-(Isopropyl)-1-methoxycyclohexyl)-N-methylmethanamine
Uniqueness
1-(4-(Tert-butyl)-1-methoxycyclohexyl)-N-methylmethanamine is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. The methoxy group also contributes to its unique chemical properties, making it distinct from similar compounds .
Eigenschaften
Molekularformel |
C13H27NO |
|---|---|
Molekulargewicht |
213.36 g/mol |
IUPAC-Name |
1-(4-tert-butyl-1-methoxycyclohexyl)-N-methylmethanamine |
InChI |
InChI=1S/C13H27NO/c1-12(2,3)11-6-8-13(15-5,9-7-11)10-14-4/h11,14H,6-10H2,1-5H3 |
InChI-Schlüssel |
DSSKUPHMYWPSSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC(CC1)(CNC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


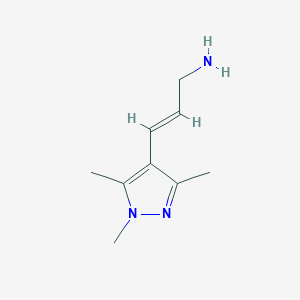
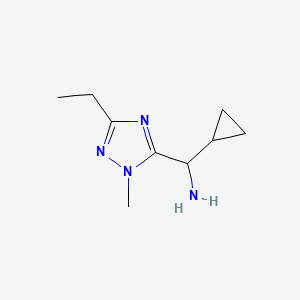
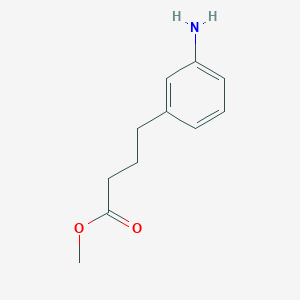
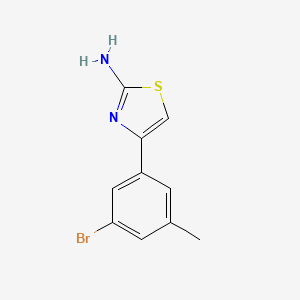


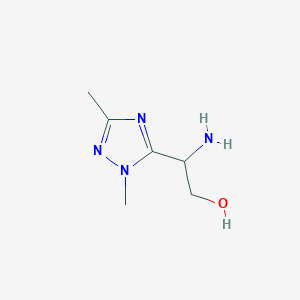
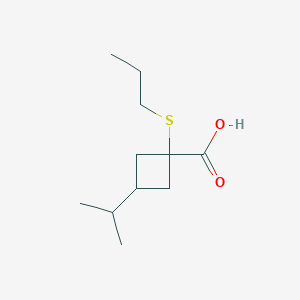

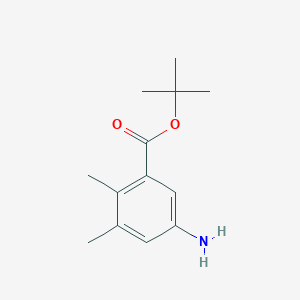
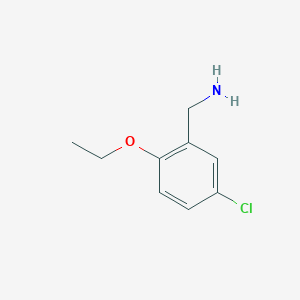
![3-{6-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13624564.png)
